molecular formula C19H24N4O2S2 B11612947 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 522651-49-6

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11612947
CAS No.: 522651-49-6
M. Wt: 404.6 g/mol
InChI Key: PSRDAGQAYAWARE-UHFFFAOYSA-N
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Description

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, benzothiophene, and carboxamide groups

Properties

CAS No.

522651-49-6

Molecular Formula

C19H24N4O2S2

Molecular Weight

404.6 g/mol

IUPAC Name

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H24N4O2S2/c1-4-13(27-19-21-10(2)9-11(3)22-19)17(25)23-18-15(16(20)24)12-7-5-6-8-14(12)26-18/h9,13H,4-8H2,1-3H3,(H2,20,24)(H,23,25)

InChI Key

PSRDAGQAYAWARE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)SC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. The initial step often includes the preparation of 4,6-dimethylpyrimidine derivatives, which are then subjected to further functionalization to introduce the sulfanyl and butanoyl groups. The final step involves the coupling of these intermediates with tetrahydrobenzothiophene-3-carboxamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the benzothiophene scaffold is believed to enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds containing the pyrimidine and thiophene functionalities have shown promising antimicrobial activity. Research has demonstrated that derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM). In silico studies have supported these findings by modeling interactions between the compound and target enzymes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of benzothiophene derivatives on human lung (NCI-H460) and liver cancer (HepG2) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency against these cancer types.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of related compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentration (MIC) values comparable to existing antibiotics, indicating their potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C13H21N3O4SC_{13}H_{21}N_3O_4S with a molecular weight of approximately 315.39 g/mol. The structure features a benzothiophene core, which is known for various biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various pharmacological activities:

  • Cytostatic Activity : Compounds within this class have demonstrated cytostatic effects against various cancer cell lines. The cytostatic activity is attributed to their ability to interfere with cell cycle progression and induce apoptosis.
  • Antitubercular Activity : Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with various aldehydes to form azomethine derivatives. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine moiety significantly influence biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytostaticInduces apoptosis in cancer cells
AntitubercularInhibits growth of Mycobacterium tuberculosis
Anti-inflammatoryReduces inflammatory markers

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Antitumor Activity : A study reported that compounds similar to the target molecule exhibited IC50 values ranging from 23.2 to 49.9 µM against MCF-7 breast cancer cells. These compounds induced significant apoptosis and cell cycle arrest at G2/M phases .
  • Apoptosis Induction : In vitro experiments demonstrated that specific derivatives could trigger apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .
  • HPLC Analysis : High-performance liquid chromatography (HPLC) was employed to assess the purity and stability of synthesized compounds, confirming that over 95% purity was achievable for the most active derivatives .

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